REACTION_CXSMILES
|
[Br-].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.[F:34][C:35]([F:50])([F:49])[C:36]1[CH:37]=[C:38]([C:46](=O)[CH3:47])[CH:39]=[C:40]([C:42]([F:45])([F:44])[F:43])[CH:41]=1.S([O-])([O-])(=O)=O.[Na+].[Na+].[NH2:58][C:59]([NH2:61])=[S:60].C(=O)([O-])O.[Na+]>O1CCCC1.C(O)C.O>[NH2:61][C:59]1[S:60][CH:47]=[C:46]([C:38]2[CH:37]=[C:36]([C:35]([F:50])([F:49])[F:34])[CH:41]=[C:40]([C:42]([F:45])([F:44])[F:43])[CH:39]=2)[N:58]=1 |f:0.1.2.3.4.5,7.8.9,11.12|
|
Name
|
|
Quantity
|
753 mg
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C)=O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
After the ethyl acetate layer was washed with brine
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
CUSTOM
|
Details
|
obtained by evaporation of the solvent under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
After the ethyl acetate layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the residue obtained by evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1)
|
Type
|
WASH
|
Details
|
washed with n-hexane under suspension
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=C(N1)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520.1 mg | |
YIELD: PERCENTYIELD | 83.3% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |